molecular formula C20H25N3O2S2 B2778159 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 681222-25-3

2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No. B2778159
CAS RN: 681222-25-3
M. Wt: 403.56
InChI Key: KOSQBGGBOJEOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 2-phenylthiazole . It is synthesized and evaluated as a cholinesterase inhibitor . The compound is available for purchase from certain chemical suppliers.


Synthesis Analysis

The compound is synthesized as one of the four 2-phenylthiazole derivatives . The synthesis process is confirmed by 1H and 13C nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction studies, and Hirshfeld surfaces analysis .


Molecular Structure Analysis

The structures of the 2-phenylthiazole derivatives, including this compound, are confirmed by 1H and 13C nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction studies, and Hirshfeld surfaces analysis . The Hirshfeld surface analysis of the prepared compounds showed C–H···O intermolecular interactions .


Chemical Reactions Analysis

The compound is evaluated as a cholinesterase inhibitor . The cholinesterase inhibition activities of the synthesized compounds are tested by Ellman’s method .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide have been synthesized and evaluated for their potential anticancer properties. For instance, a study involving the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including acetamide compounds, demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential for anticancer therapy (Evren et al., 2019). Another study on 2-phenylthiazole derivatives assessed them as cholinesterase inhibitors, which, while not directly anticancerous, suggests a utility in designing compounds for neurological disorders, potentially supportive in cancer care contexts (Shi et al., 2020).

Antimicrobial and Antitubercular Activities

Compounds structurally related to 2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide have also been explored for their antimicrobial and antitubercular activities. A notable investigation into s-triazine-based scaffolds showed antimicrobial and antimycobacterial actions, revealing potential as a framework for developing treatments against various microbial infections, including tuberculosis (Patel et al., 2012).

Antimicrobial Nano-Materials

Another interesting avenue of research is the development of antimicrobial nano-materials. N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and demonstrated significant antimicrobial activities, particularly against fungi. This suggests their utility in creating new materials with embedded antimicrobial properties, which could have diverse applications in healthcare settings to prevent microbial infections (Mokhtari & Pourabdollah, 2013).

Inhibitors of Cholinesterase

Derivatives have been explored for their role as inhibitors of cholinesterase, an enzyme involved in breaking down neurotransmitters. This could indicate their potential use in treating diseases like Alzheimer's, where cholinesterase inhibitors are a key part of management strategies. One study found that certain 2-phenylthiazole derivatives showed significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, highlighting their potential in therapeutic applications for neurological disorders (Shi et al., 2020).

Mechanism of Action

The compound showed the best acetylcholinesterase inhibition activity with an IC50 value of 8.86 µM and the best butyrylcholinesterase inhibition activity with an IC50 value of 1.03 µM . A docking study demonstrates that the same compound interacts with the catalytic anionic site and peripheral anionic site of acetylcholinesterase and the catalytic anionic site of butyrylcholinesterase .

Future Directions

The compound’s potential as a cholinesterase inhibitor suggests it could be further studied for potential therapeutic applications, particularly in conditions like Alzheimer’s disease where cholinesterase activity is relevant .

properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-14-8-15(2)10-23(9-14)19(25)13-26-12-18(24)22-20-21-17(11-27-20)16-6-4-3-5-7-16/h3-7,11,14-15H,8-10,12-13H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSQBGGBOJEOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.